(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;palladium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

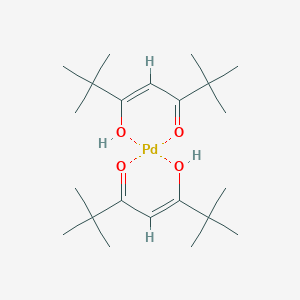

(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;palladium is a complex organometallic compound that combines the unique properties of both organic and inorganic chemistry

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;palladium typically involves the coordination of palladium with the organic ligand (Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one. One common method involves the reaction of palladium acetate with the organic ligand in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can be easily scaled up to meet industrial demands. The use of automated systems and advanced purification techniques ensures high purity and yield of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;palladium undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states of palladium, which can be useful in catalytic cycles.

Reduction: Reduction reactions can convert the palladium center to a lower oxidation state, often used in hydrogenation reactions.

Substitution: The organic ligand can be substituted with other ligands, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce palladium(II) or palladium(IV) complexes, while reduction reactions may yield palladium(0) species.

Applications De Recherche Scientifique

Chemistry

In chemistry, (Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;palladium is used as a catalyst in various organic transformations, including cross-coupling reactions such as Suzuki-Miyaura and Heck reactions. These reactions are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules.

Biology

In biology, this compound has potential applications in the development of new drugs and therapeutic agents. Its ability to catalyze specific reactions can be harnessed to modify biological molecules, leading to the discovery of new bioactive compounds.

Medicine

In medicine, the compound’s catalytic properties can be used in the synthesis of pharmaceuticals. Its role in facilitating complex organic reactions makes it valuable in the production of active pharmaceutical ingredients.

Industry

In industry, this compound is used in the production of fine chemicals and materials. Its catalytic properties are exploited in processes such as polymerization and the synthesis of specialty chemicals.

Mécanisme D'action

The mechanism of action of (Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;palladium involves the coordination of the palladium center with the organic ligand, which facilitates various catalytic cycles. The palladium center can undergo oxidation and reduction, allowing it to participate in multiple catalytic steps. The molecular targets and pathways involved depend on the specific reaction being catalyzed, but generally involve the activation of substrates and the formation of intermediate complexes.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include other palladium complexes with different organic ligands, such as palladium acetate, palladium chloride, and palladium(II) bis(acetylacetonate).

Uniqueness

What sets (Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;palladium apart is its unique ligand structure, which provides specific steric and electronic properties. These properties can enhance the compound’s catalytic activity and selectivity in certain reactions, making it a valuable tool in both research and industrial applications.

Activité Biologique

(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;palladium is a complex that combines a biologically active organic compound with palladium, a transition metal known for its diverse applications in catalysis and medicinal chemistry. This article delves into the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and underlying mechanisms of action.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : C22H40O4Pd

- Molecular Weight : 476.61 g/mol

- CAS Number : 5462902

The structure consists of a palladium ion coordinated with the organic ligand (Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one, which contributes to its biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of palladium complexes. In particular, palladium derivatives exhibit significant activity against various bacterial strains and fungi. A systematic review of palladium complexes reported that they rank among the top antimicrobial agents when compared to other metal complexes.

Table 1: Antimicrobial Activity of Palladium Complexes

| Compound | Bacterial Strains Tested | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Pd1 | E. coli | 1.2 | |

| Pd2 | K. pneumoniae | 1.1 | |

| Pd3 | Staphylococcus aureus | 1.5 | |

| Pd37 | Various fungi | Highest activity |

The data indicates that palladium complexes can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. Notably, complex Pd37 exhibited superior antibacterial and antifungal activity compared to other tested compounds.

The antimicrobial mechanism of palladium complexes is believed to involve several pathways:

- Metal Ion Interaction : Palladium ions can interact with bacterial DNA and proteins, disrupting essential cellular functions.

- Membrane Disruption : Some studies suggest that these complexes may disrupt microbial cell membranes, leading to cell lysis.

- Reactive Oxygen Species (ROS) Generation : Palladium complexes can induce oxidative stress in microbial cells through ROS production.

Study on Terpene-Derived Palladium Complexes

A study investigating terpene-derived palladium complexes demonstrated their efficacy against various pathogens including Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated that these complexes not only exhibited strong antifungal properties but also showed moderate antibacterial effects against certain Gram-positive bacteria .

Cytotoxicity Assessment

In evaluating the cytotoxic effects on mammalian cells, certain palladium complexes were found to exhibit low toxicity levels while maintaining their antimicrobial efficacy. For instance, complex Pd11 demonstrated a CC50 value of approximately 1 μg/mL against human embryonic kidney cells (HEK293), suggesting a favorable therapeutic index .

Propriétés

IUPAC Name |

(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;palladium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C11H20O2.Pd/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7,12H,1-6H3;/b2*8-7-; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAMDVVIRBULKGA-ATMONBRVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Pd] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.[Pd] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H40O4Pd |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.